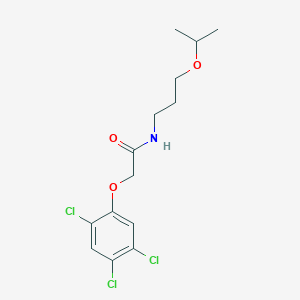
N-(3-isopropoxypropyl)-2-(2,4,5-trichlorophenoxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-isopropoxypropyl)-2-(2,4,5-trichlorophenoxy)acetamide, also known as Protoporphyrinogen oxidase (PPO) inhibitor, is a chemical compound that is used in scientific research for various purposes. It is a potent herbicide that is commonly used to control weeds in agriculture. The chemical structure of N-(3-isopropoxypropyl)-2-(2,4,5-trichlorophenoxy)acetamide is C15H18Cl3NO3.
Wirkmechanismus
The mechanism of action of N-(3-isopropoxypropyl)-2-(2,4,5-trichlorophenoxy)acetamide involves the inhibition of the enzyme protoporphyrinogen oxidase (PPO). This enzyme plays a crucial role in the biosynthesis of chlorophyll in plants. The inhibition of PPO leads to the accumulation of protoporphyrinogen, which is toxic to plants and causes their death.
Biochemical and Physiological Effects:
N-(3-isopropoxypropyl)-2-(2,4,5-trichlorophenoxy)acetamide has several biochemical and physiological effects on plants. It inhibits the synthesis of chlorophyll, which is essential for photosynthesis. The chemical also disrupts the cell membranes of plants, leading to their death. Additionally, it affects the metabolism of plants, leading to the accumulation of toxic compounds.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-(3-isopropoxypropyl)-2-(2,4,5-trichlorophenoxy)acetamide in lab experiments include its potent herbicidal properties, which make it an effective tool for studying the effects of herbicides on plants. The chemical is also widely available and relatively inexpensive. However, the limitations of using the chemical include its toxicity and potential environmental impact. Careful handling and disposal of the chemical are necessary to prevent harm to researchers and the environment.
Zukünftige Richtungen
There are several future directions for research involving N-(3-isopropoxypropyl)-2-(2,4,5-trichlorophenoxy)acetamide. One area of research is the development of new PPO inhibitors that are more effective and have fewer environmental impacts. Another area of research is the study of the effects of herbicides on non-target organisms, such as insects and wildlife. Additionally, research is needed to investigate the long-term effects of herbicide use on soil health and the environment.
Synthesemethoden
The synthesis of N-(3-isopropoxypropyl)-2-(2,4,5-trichlorophenoxy)acetamide involves the reaction of 2,4,5-trichlorophenoxyacetic acid with 3-isopropoxypropylamine in the presence of a catalyst. The reaction takes place under controlled conditions of temperature and pressure to ensure the purity and yield of the final product.
Wissenschaftliche Forschungsanwendungen
N-(3-isopropoxypropyl)-2-(2,4,5-trichlorophenoxy)acetamide is widely used in scientific research for its potent herbicidal properties. It is used to study the mechanism of action of PPO inhibitors and their effects on plant growth and development. The chemical is also used to investigate the biochemical and physiological effects of herbicides on crops and their impact on the environment.
Eigenschaften
IUPAC Name |
N-(3-propan-2-yloxypropyl)-2-(2,4,5-trichlorophenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18Cl3NO3/c1-9(2)20-5-3-4-18-14(19)8-21-13-7-11(16)10(15)6-12(13)17/h6-7,9H,3-5,8H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRSNGRJNSJKRMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCCNC(=O)COC1=CC(=C(C=C1Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18Cl3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(propan-2-yloxy)propyl]-2-(2,4,5-trichlorophenoxy)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(3,4-dimethylphenyl)-5-[(1-phenyl-1H-pyrrol-2-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5171837.png)
![4-tert-butyl-N-[4-(4-methyl-5-{[2-(4-morpholinyl)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)phenyl]benzamide](/img/structure/B5171843.png)
![3-(1,3-benzothiazol-2-ylthio)-1-[2-(trifluoromethyl)phenyl]-2,5-pyrrolidinedione](/img/structure/B5171847.png)

![9-ethyl-3-{[4-(4-methylphenyl)-1-piperazinyl]methyl}-9H-carbazole](/img/structure/B5171859.png)
![(9,11,13-trimethyl-8,15-dioxatetracyclo[10.2.2.0~2,7~.0~9,14~]hexadeca-2,4,6-trien-12-yl)methyl propylcarbamate](/img/structure/B5171860.png)
![methyl 4-{[1-(3-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1-ethyl-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B5171874.png)
![(4-{2,2-bis[1-(4-methylphenyl)-1H-tetrazol-5-yl]vinyl}phenyl)dimethylamine](/img/structure/B5171887.png)
![2-chloro-5-(5-{[3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B5171895.png)

![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-methoxybenzamide](/img/structure/B5171909.png)
![N~2~-(2,5-dimethylphenyl)-N~1~-(4-ethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5171914.png)
![4,4'-thiobis[N-(4-bromophenyl)benzenesulfonamide]](/img/structure/B5171931.png)
![2-[3-[3-(acetylamino)-4-ethylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5171946.png)